N-Fmoc-6-Methoxy-L-tryptophan
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Overview
Description
N-Fmoc-6-Methoxy-L-tryptophan is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-6-Methoxy-L-tryptophan typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-6-Methoxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the Fmoc group can produce the corresponding amine .
Scientific Research Applications
N-Fmoc-6-Methoxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Fmoc-6-Methoxy-L-tryptophan involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the free amine, which can then participate in various biochemical reactions. The indole moiety can interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
- (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Uniqueness
What sets N-Fmoc-6-Methoxy-L-tryptophan apart from similar compounds is its unique combination of the Fmoc protecting group and the methoxy-substituted indole moiety. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGGMPKOBZXJX-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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